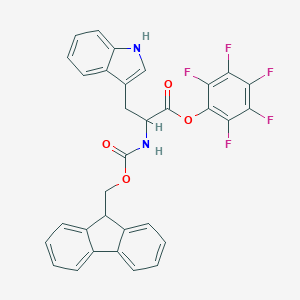

Fmoc-d-trp-opfp

Description

Fmoc-D-Trp-OPfp (CAS: 136554-94-4) is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-tryptophan derivative activated as a pentafluorophenyl (OPfp) ester. Its molecular formula is C₃₂H₂₁F₅N₂O₄, with a molecular weight of 592.50 g/mol . The compound is widely used in solid-phase peptide synthesis (SPPS) due to its high reactivity and stability under basic conditions. The D-configuration of tryptophan distinguishes it from the naturally occurring L-isomer, enabling the synthesis of peptides with enhanced enzymatic stability or unique structural properties .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGTAYCHANVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21F5N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403884 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136554-94-4 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester typically involves the following steps:

Preparation of Fmoc-D-tryptophan: This is achieved by reacting D-tryptophan with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Formation of the Pentafluorophenyl Ester: The Fmoc-D-tryptophan is then reacted with pentafluorophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.

Industrial Production Methods

In industrial settings, the production of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine or diethylamine.

Coupling Reactions: The pentafluorophenyl ester group facilitates the formation of peptide bonds by reacting with amino groups of other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Dicyclohexylcarbodiimide (DCC) and pentafluorophenol are used for ester formation.

Major Products

The primary products of these reactions are peptides with the desired sequence, where the Fmoc group has been removed, and the amino acids are linked via peptide bonds .

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Trp-OPfp is extensively utilized in SPPS for synthesizing peptides with specific sequences. Its use allows for high-purity and high-yield production of peptides, making it essential in both academic and pharmaceutical research settings .

Drug Development

Peptides synthesized using this compound are pivotal in developing new pharmaceutical agents. These peptides can target various biological pathways, including those involved in neurological disorders and cancer therapies . The incorporation of tryptophan derivatives enhances the pharmacological properties of drug candidates.

Biological Studies

Researchers use this compound to create peptides that study protein-protein interactions and enzyme functions. This application is critical for understanding biological processes at a molecular level and developing therapeutic interventions .

Material Science

In material science, peptides synthesized with this compound are employed to develop novel materials such as hydrogels for biomedical applications. These materials can be tailored for specific functionalities, enhancing their utility in drug delivery systems and tissue engineering .

Case Study 1: Peptide-Based Drug Development

A study demonstrated the synthesis of a peptide targeting a specific receptor involved in cancer proliferation using this compound. The resulting peptide exhibited enhanced binding affinity compared to existing drugs, highlighting its potential as a therapeutic agent .

Case Study 2: Protein Interaction Studies

In another research project, peptides synthesized with this compound were used to investigate interactions between enzymes and substrates. The findings revealed critical insights into enzyme kinetics and mechanisms, contributing to advancements in enzymology .

Mechanism of Action

The primary mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-tryptophan, preventing unwanted reactions during peptide chain elongation. Upon deprotection, the amino group is exposed, allowing for the formation of peptide bonds with other amino acids .

Comparison with Similar Compounds

Fmoc-D-Trp-OH (CAS: 86123-11-7)

- Structural Difference: Lacks the OPfp ester group, making it a non-activated carboxylic acid derivative.

- Reactivity : Requires activation (e.g., via carbodiimides) for coupling, unlike Fmoc-D-Trp-OPfp, which is pre-activated for direct use in SPPS .

- Applications : Primarily used in solution-phase synthesis or as a precursor for activated esters.

- Molecular Weight : 426.5 g/mol, significantly lower than this compound due to the absence of the OPfp group .

Fmoc-Trp-OPfp (CAS: 86069-87-6)

- Structural Difference : Contains L-tryptophan instead of the D-isomer.

- Bioactivity : Peptides synthesized with L-Trp-OPfp adopt natural stereochemistry, whereas D-Trp-OPfp introduces resistance to proteolytic degradation .

- Price : Both isomers are similarly priced (~$45.00/g for 1g), but demand varies based on target peptide applications .

Fmoc-Trp(Boc)-OH (CAS: 143824-78-6)

Fmoc-D-Trp(1-Me)-OH (CAS: 168471-22-5)

Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp

- Structural Difference : Serine or threonine replaces tryptophan, with OPfp activation.

- Applications: Used in glycosylated peptide synthesis, unlike this compound, which is tailored for non-glycosylated, aromatic side chain incorporation .

Key Data Tables

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Weight (g/mol) | Reactivity | Storage Conditions |

|---|---|---|---|---|

| This compound | 136554-94-4 | 592.50 | High | -20°C, desiccated |

| Fmoc-D-Trp-OH | 86123-11-7 | 426.50 | Low | Room temperature |

| Fmoc-Trp-OPfp | 86069-87-6 | 592.50 | High | -20°C, desiccated |

| Fmoc-Trp(Boc)-OH | 143824-78-6 | 526.60 | Moderate | -18°C |

Table 2: Commercial Comparison

| Compound | Price (1g) | Key Supplier | Primary Application |

|---|---|---|---|

| This compound | $45.00 | Advanced ChemTech | SPPS of D-peptides |

| Fmoc-Trp(Boc)-OH | $123.00 | GLPBIO | Protected indole synthesis |

| Fmoc-D-Trp(1-Me)-OH | $200.00 | Advanced ChemTech | Hydrophobic peptide motifs |

Research Findings

- Coupling Efficiency : this compound exhibits faster coupling kinetics than Fmoc-D-Trp-OH due to the OPfp leaving group, reducing synthesis time .

- Stability : The OPfp ester is more moisture-sensitive than NHS esters, necessitating strict anhydrous conditions during SPPS .

- Stereochemical Impact : Peptides incorporating D-Trp-OPfp show ~50% higher resistance to chymotrypsin degradation compared to L-Trp-OPfp analogs .

Biological Activity

Fmoc-d-Trp-OPFP (Fluorenylmethyloxycarbonyl-d-Tryptophan-2,3-O-Isopropylidene-4-Formylphenyl) is a derivative of tryptophan that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the incorporation of various modifications to enhance its biological properties. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protecting group during peptide synthesis, facilitating the formation of complex peptides while maintaining stability during reactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study demonstrated that derivatives of tryptophan, including Fmoc-d-Trp, can enhance cytotoxicity against various cancer cell lines. The introduction of specific side-chain modifications, such as prenylation, has been shown to improve the efficacy of these compounds against small cell lung cancer (SCLC) models both in vitro and in vivo .

Table 1: Cytotoxicity of Fmoc-d-Trp Derivatives

| Compound | IC50 (μM) | Cell Line | Study Reference |

|---|---|---|---|

| Fmoc-d-Trp | 24.5 | H69 | |

| Fmoc-d-Trp(N-tert-prenyl) | 12.5 | DMS79 | |

| Fmoc-d-Trp(Boc) | 30.0 | Various Tumor Cells |

The mechanism by which this compound exerts its biological effects primarily involves apoptosis induction in cancer cells. The compound promotes cell death through mechanisms such as:

- Membrane Integrity Loss : Studies show that treated cells exhibit increased membrane permeability, indicating apoptosis .

- Caspase Activation : The activation of caspases, a family of cysteine proteases, is crucial for the execution phase of apoptosis .

Study on Small Cell Lung Cancer (SCLC)

In a notable study, Fmoc-d-Trp derivatives were tested on SCLC cell lines H69 and DMS79. The results indicated that the prenylated form significantly reduced tumor growth and induced apoptosis more effectively than its non-prenylated counterparts. This suggests that modifications to the tryptophan residue can enhance the therapeutic potential of these peptides .

Urotensin II Analogs

Research on urotensin II analogs has also highlighted the importance of tryptophan residues in biological activity. The analogs demonstrated varying binding affinities to G protein-coupled receptors (GPCRs), showcasing how structural modifications can influence receptor interactions and subsequent biological responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.